molecular formula C13H15BrN4O4 B214291 3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXYLIC ACID

3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXYLIC ACID

Cat. No.: B214291
M. Wt: 371.19 g/mol
InChI Key: DIYLKADNFMGZCX-UHFFFAOYSA-N
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Description

3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXYLIC ACID is a complex organic compound that features a triazole ring substituted with bromine and nitro groups, and an adamantane moiety attached to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXYLIC ACID typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through the nitration of 1,2,4-triazole, followed by bromination. The adamantane moiety is then introduced through a carboxylation reaction. The reaction conditions often involve the use of strong acids like concentrated nitric acid for nitration and bromine or bromine-containing reagents for bromination .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of catalysts to enhance reaction rates and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXYLIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXYLIC ACID is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro and bromine groups may play a role in the compound’s reactivity and binding affinity to biological targets, potentially disrupting cellular processes and leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-BROMO-3-NITRO-1H-1,2,4-TRIAZOL-1-YL)-1-ADAMANTANECARBOXYLIC ACID is unique due to the combination of the triazole ring with nitro and bromine substituents and the adamantane moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C13H15BrN4O4

Molecular Weight

371.19 g/mol

IUPAC Name

3-(5-bromo-3-nitro-1,2,4-triazol-1-yl)adamantane-1-carboxylic acid

InChI

InChI=1S/C13H15BrN4O4/c14-10-15-11(18(21)22)16-17(10)13-4-7-1-8(5-13)3-12(2-7,6-13)9(19)20/h7-8H,1-6H2,(H,19,20)

InChI Key

DIYLKADNFMGZCX-UHFFFAOYSA-N

SMILES

C1C2CC3(CC1CC(C2)(C3)N4C(=NC(=N4)[N+](=O)[O-])Br)C(=O)O

Canonical SMILES

C1C2CC3(CC1CC(C2)(C3)N4C(=NC(=N4)[N+](=O)[O-])Br)C(=O)O

Origin of Product

United States

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